7-Iodoheptanoic acid
Description
7-Iodoheptanoic acid is a seven-carbon aliphatic carboxylic acid with an iodine atom at the terminal (7th) position. While the provided evidence lacks explicit data on its molecular weight or formula, its methyl ester derivative (this compound methyl ester) is highlighted as a key intermediate in the synthesis of rosaprostol, a prostaglandin analog. The iodine substituent acts as a strong leaving group, enabling nucleophilic substitution reactions critical in organic synthesis. For instance, it participates in alkylation reactions with cyclopentenone derivatives under basic conditions (e.g., NaH in DMSO), facilitating the construction of complex pharmaceutical scaffolds .
Properties
IUPAC Name |
7-iodoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMQLPOJWFYMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236758 | |
| Record name | Heptanoic acid, 7-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88019-89-0 | |
| Record name | Heptanoic acid, 7-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088019890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 7-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Iodoheptanoic acid can be synthesized through several methods. One common approach involves the iodination of heptanoic acid. This can be achieved by reacting heptanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), thiols.
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of azides, nitriles, and thiol derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of ketones and aldehydes.
Scientific Research Applications
Pharmaceutical Applications
7-Iodoheptanoic acid is primarily utilized in the pharmaceutical industry for synthesizing various bioactive compounds.
Synthesis of Amino Acids
One significant application is its conversion to 7-aminoheptanoic acid through amination reactions. This transformation involves treating this compound with dilute ammonia under controlled conditions, yielding 7-aminoheptanoic acid, which is valuable for peptide synthesis and as a building block for drug development .
Development of Inhibitors
Research has shown that derivatives of this compound can act as enzyme inhibitors. For instance, the compound has been studied for its potential to inhibit specific zinc finger transcription factors, which play critical roles in gene regulation and cancer progression .
Production of Polymers
This compound serves as a precursor for producing polyamides and superpolyamides, such as nylon. The compound can undergo reactions to form suberic acid and other derivatives, which are essential in polymer chemistry .
Biodegradable Plastics
The compound's derivatives are being explored for creating biodegradable plastics, contributing to sustainable materials science. Research indicates that these materials can be used in various applications, from packaging to medical devices .
Case Study: Synthesis of 7-Hydroxyheptanoic Acid
A notable case study involves the hydrogenation of 3-(2-furyl) acrylic acid in the presence of platinum catalysts to produce 7-hydroxyheptanoic acid from this compound. This process yielded higher quantities of the desired product compared to previous methods, showcasing the efficiency of using halogenated fatty acids in synthetic pathways .
Case Study: Enzyme Inhibition Research
In another study, researchers utilized this compound derivatives to design transition-state analogs for enzyme inhibition studies. The findings demonstrated that these compounds effectively inhibited target enzymes, providing insights into their mechanisms and potential therapeutic uses .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Conversion to amino acids | Efficient synthesis of 7-aminoheptanoic acid |
| Enzyme Inhibition | Development of inhibitors | Effective against zinc finger transcription factors |
| Polymer Production | Precursor for polyamides | Useful in creating biodegradable plastics |
| Biochemical Research | Transition-state analogs | Insights into enzyme mechanisms |
Mechanism of Action
The mechanism of action of 7-iodoheptanoic acid involves its interaction with molecular targets and pathways in biological systems. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with enzymes and receptors. Additionally, the carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and bioavailability .
Comparison with Similar Compounds
7-Cyclopentylheptanoic Acid
- Structure : Features a cyclopentyl group instead of iodine.
- Properties :
- Molecular Weight: 198.16 g/mol
- XlogP: 4.4 (high hydrophobicity)
- Topological Polar Surface Area (TPSA): 37.3 Ų
- Applications : The cyclopentyl group enhances lipophilicity, making this compound suitable for lipid membrane studies or hydrophobic drug delivery systems. Its synthetic utility is underscored by its use in material science and agrochemical research .
7-Hydroxyheptanoic Acid
- Structure : Terminal hydroxyl (-OH) group replaces iodine.
- Properties :
- High polarity due to hydrogen-bonding capacity.
- Likely lower logP compared to iodinated or cyclopentyl analogs.
- Applications : The hydroxyl group enables participation in esterification or oxidation reactions. It serves as a building block in polymer chemistry and biodegradable materials, with commercial availability in research-scale quantities .
7-Azidoheptanoic Acid
- Structure : Substituted with an azide (-N₃) group.
- Properties :
- High-energy functional group amenable to "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition).
- Applications: Widely used in bioconjugation for labeling biomolecules (e.g., proteins, nucleic acids). Unlike this compound, its reactivity is tailored for bioorthogonal ligation rather than substitution reactions .
7-(4-Iodophenyl)-7-oxoheptanoic Acid
- Structure : Combines a 4-iodophenyl group and a ketone at the 7th position.
- Properties :
- Molecular Weight: 346.16 g/mol
- Aromatic and ketonic functionalities enhance structural rigidity.
- This compound is likely utilized in drug intermediates or radiopharmaceuticals .
Research Findings and Insights
- Reactivity: The iodine in this compound facilitates nucleophilic displacement, whereas the azide in 7-azidoheptanoic acid enables click chemistry. This contrast highlights functional group-driven divergence in synthetic applications.
- Hydrophobicity: 7-Cyclopentylheptanoic acid (XlogP 4.4) is significantly more lipophilic than hydroxylated or iodinated analogs, making it ideal for lipid-rich environments.
- Pharmaceutical Relevance: The methyl ester of this compound is critical in prostaglandin synthesis, while the iodophenyl-keto analog may expand into targeted therapy development .
Biological Activity
7-Iodoheptanoic acid is a halogenated fatty acid that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₃IO₂
- Molecular Weight : 238.09 g/mol
- CAS Number : 174666-32-4
This compound features a seven-carbon chain with an iodine atom at the seventh position, which significantly influences its reactivity and biological interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves the iodination of heptanoic acid derivatives. One common method includes the reaction of heptanoic acid with iodine monochloride in the presence of a suitable solvent like acetonitrile, leading to the formation of the iodo derivative .
Immunological Applications
Recent studies have highlighted the role of this compound in enhancing immunological responses. For instance, it has been utilized in the development of activatable polymer nanoagonists (APNAs) for photothermal immunotherapy. The incorporation of this compound into these nanoformulations allows for targeted delivery and activation of toll-like receptor agonists, which are crucial for stimulating immune responses against cancer cells .
Table 1: Summary of Biological Activities
Membrane Interaction Studies
This compound has been employed in studies involving lipid membranes. It serves as a component in phosphatidylcholine derivatives, allowing researchers to explore its effects on membrane fluidity and dynamics. The presence of iodine alters the physical properties of lipid bilayers, which can influence cellular interactions and membrane stability .
Case Study 1: Photothermal Immunotherapy
In a notable case study, researchers developed a polymer-based delivery system integrating this compound that demonstrated enhanced immunogenicity upon photothermal activation. The study revealed that dendritic cells treated with this system exhibited increased expression of costimulatory molecules (CD80 and CD86), indicating maturation and improved T-cell activation capabilities .
Case Study 2: Lipid Probes for Membrane Studies
Another study utilized this compound in synthesizing new BODIPY lipid probes. These probes were instrumental in investigating membrane properties through fluorescence spectroscopy, revealing insights into lipid organization and interactions within cellular membranes .
Research Findings
Research indicates that the incorporation of halogenated fatty acids like this compound can lead to significant biological effects due to their unique chemical properties. The presence of iodine not only enhances lipophilicity but also modifies interactions with biological membranes, potentially affecting drug delivery systems and therapeutic applications.
Key Findings:
- Increased Cytokine Production : Activation of immune cells via TLR pathways was notably enhanced when using formulations containing this compound .
- Membrane Dynamics : The compound's incorporation into lipid bilayers demonstrated altered fluidity and stability, which could impact drug delivery mechanisms .
Q & A
Q. How can researchers design experiments to compare this compound’s reactivity with its non-halogenated analogs?
- Methodological Answer : Perform competitive kinetic experiments under identical conditions (e.g., esterification rates with methanol). Use isotopic labeling (¹³C-carboxylic group) to track reaction pathways via NMR. Analyze transition states using computational chemistry (Gaussian or ORCA software) to explain rate differences .
Tables for Key Data Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
